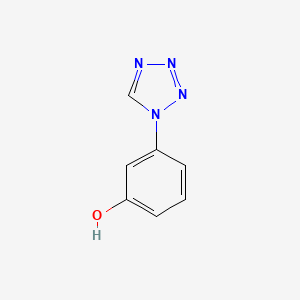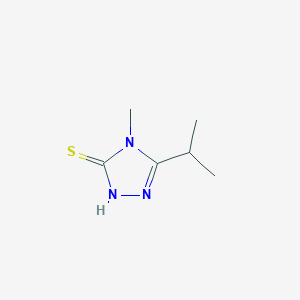
2,3-Dimethoxycinnamic acid
Descripción general
Descripción
Determination of Caffeine Using 3,4-Dimethoxycinnamic Acid
A novel method for the determination of caffeine in coffee products utilizes the formation of π-complexes with 3,4-dimethoxycinnamic acid. This approach enhances the chemical stability and resolution of caffeine, theobromine, and theophylline peaks during analysis. The method demonstrates precision and accuracy in accordance with Brazilian norms for coffee products, with a limit of detection suitable for both regular and decaffeinated coffee .
Molecular Interaction and Topochemistry
The study of 3,5-dinitrocinnamic acid reveals an unusual crystal structure influenced by C–H ∙∙∙ O hydrogen bonding. This structure is pivotal in the formation of a 1:1 molecular complex with 2,5-dimethoxycinnamic acid, which exhibits photoreactivity in the solid state, leading to the production of an unsymmetrical cyclobutane dimer .
Structural Analysis of MALDI-TOF-MS Matrices
The molecular and crystal structures of two matrices used in MALDI-TOF-MS, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), have been elucidated. The study highlights the formation of one-dimensional chains through hydrogen bonding and the absence of π-stacking in the layer packing of sinapinic acid, which is structurally related to 2,3-dimethoxycinnamic acid .
Photomechanical Properties of 3,4-Dimethoxycinnamic Acid
A new polymorph of 3,4-dimethoxycinnamic acid has been discovered, exhibiting distinct photochemical and photomechanical properties compared to the previously known form. The solid-state photodimerization of these polymorphs is explained by the degree of molecular movement during the reaction, providing insights into the photomechanical behavior of cinnamic acid derivatives .
Aplicaciones Científicas De Investigación
Application 1: Quorum Sensing Inhibitor
- Summary of the Application : 2,3-Dimethoxycinnamic acid (2,3-DCA) has been identified as a promising quorum sensing (QS) inhibitor in Chromobacterium violaceum . QS is a collective behavior that influences the expression of specific genes in microorganisms, regulating their physiological activities and facilitating self-coordination among microbial populations .
- Methods of Application or Experimental Procedures : The compound was isolated and purified from an ethyl acetate extract of a marine actinomycete strain, Nocardiopsis mentallicus SCSIO 53858, which was isolated from a deep-sea sediment sample in the South China Sea . The anti-QS activity of 2,3-DCA was then tested against Chromobacterium violaceum CV026 .
- Results or Outcomes : At a concentration of 150 μg/mL, 2,3-DCA exhibited robust inhibitory effects on three QS-regulated traits of C. violaceum CV026: violacein production, swarming motility, and biofilm formation, with inhibition rates of 73.9%, 65.9%, and 37.8%, respectively . The compound was found to disrupt the QS system in C. violaceum CV026 by effectively suppressing the expression of QS-related genes .
Application 2: Synthesis of Nitrilotri-2,1-ethanediyltris
- Summary of the Application : 2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] .
- Results or Outcomes : The outcome of this application is the successful synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPUWGAGVERSJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxycinnamic acid | |
CAS RN |
7461-60-1, 7345-82-6 | |
| Record name | 2',3'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7461-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2,3-Dimethoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)
![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)